molecular formula C12H16O2 B13141302 (R)-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one

(R)-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one

Katalognummer: B13141302
Molekulargewicht: 192.25 g/mol
InChI-Schlüssel: ZPIKVDODKLJKIN-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one is a chiral organic compound with a unique structure that includes a butyl group attached to a dihydroisobenzofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The butyl group or other substituents on the ring can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

®-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of materials with specific properties, such as polymers or resins.

Wirkmechanismus

The mechanism by which ®-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one: The enantiomer of the compound, which may have different biological activities.

    3-Butyl-4,5-dihydroisobenzofuran: Lacks the ketone group, leading to different reactivity and applications.

    4,5-Dihydroisobenzofuran-1(3H)-one: Without the butyl group, this compound has different physical and chemical properties.

Uniqueness

®-3-Butyl-4,5-dihydroisobenzofuran-1(3H)-one is unique due to its chiral nature and the presence of both a butyl group and a dihydroisobenzofuran ring. This combination of features makes it valuable for specific applications where chirality and functional groups are crucial.

Eigenschaften

Molekularformel

C12H16O2

Molekulargewicht

192.25 g/mol

IUPAC-Name

(3R)-3-butyl-4,5-dihydro-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7,11H,2-4,6,8H2,1H3/t11-/m1/s1

InChI-Schlüssel

ZPIKVDODKLJKIN-LLVKDONJSA-N

Isomerische SMILES

CCCC[C@@H]1C2=C(C=CCC2)C(=O)O1

Kanonische SMILES

CCCCC1C2=C(C=CCC2)C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.